molecular formula C23H27NO7 B3038579 Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate CAS No. 866154-80-5

Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate

Cat. No.: B3038579
CAS No.: 866154-80-5
M. Wt: 429.5 g/mol
InChI Key: ZCQCKMRTOVMVCX-UHFFFAOYSA-N
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Description

Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate is a nitro-substituted malonate ester featuring a complex aryl-ether moiety. Its structure comprises a diethyl malonate backbone substituted with a 2-nitroethyl group attached to a phenyl ring, which is further functionalized with a 4-ethylphenoxy group at the 3-position.

Properties

IUPAC Name

diethyl 2-[1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO7/c1-4-16-10-12-18(13-11-16)31-19-9-7-8-17(14-19)20(15-24(27)28)21(22(25)29-5-2)23(26)30-6-3/h7-14,20-21H,4-6,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQCKMRTOVMVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC=CC(=C2)C(C[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701154980
Record name 1,3-Diethyl 2-[1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866154-80-5
Record name 1,3-Diethyl 2-[1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866154-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-[1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701154980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enantioselective Conjugate Addition Using Transition Metal Catalysts

A prominent method for synthesizing nitroethyl-substituted malonates involves enantioselective conjugate addition reactions. This approach, adapted from the synthesis of structurally analogous compounds, employs transition metal catalysts to achieve high stereochemical control. For Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate, the reaction typically proceeds via the Michael addition of diethyl malonate to a nitroalkene precursor, such as 1-[3-(4-ethylphenoxy)phenyl]-2-nitroethylene.

Catalytic System and Reaction Mechanism

The enantioselective synthesis leverages chiral nickel(II) complexes, such as those derived from (S,S)-N,N'-di(2,4,6-trimethylbenzyl)cyclohexane-1,2-diamine. This catalyst facilitates the asymmetric addition of diethyl malonate to the β-position of the nitroalkene, yielding the desired (R)-enantiomer with high enantiomeric excess (ee). The reaction occurs under mild conditions (25–50°C) with catalyst loadings as low as 0.1–1 mol% relative to the nitroalkene substrate.

Substrate Preparation and Optimization

The nitroalkene precursor, 1-[3-(4-ethylphenoxy)phenyl]-2-nitroethylene, is synthesized via condensation of 3-(4-ethylphenoxy)benzaldehyde with nitromethane under basic conditions. Key parameters influencing the enantioselectivity include:

  • Solvent polarity : Non-polar solvents like toluene enhance catalyst stability.
  • Temperature : Lower temperatures (25–30°C) favor higher ee but prolong reaction times (up to 24 hours).

Advantages and Limitations

  • Advantages : High enantioselectivity (>90% ee), scalability for pharmaceutical applications.
  • Limitations : Requires synthesis of chiral nitroalkene precursors; catalyst cost and air sensitivity.

Claisen Condensation with Modified Malonate Derivatives

Claisen condensation offers a classical route to β-keto esters, which can be adapted for nitroethyl malonates. In this method, diethyl malonate reacts with a nitroethyl-phenoxy-phenyl acyl chloride or ester in the presence of a base.

Reaction Protocol

A modified Claisen condensation involves the reaction of diethyl malonate with 1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl chloride under alkaline conditions. Sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) serves as the base, deprotonating the α-hydrogen of diethyl malonate to generate a nucleophilic enolate. This enolate attacks the electrophilic nitroethyl chloride, forming the carbon-carbon bond.

Representative Reaction Conditions:
Parameter Value
Base Sodium ethoxide (1.2 equiv)
Solvent Anhydrous ethanol
Temperature 80–100°C
Reaction Time 6–12 hours
Yield 65–75% (crude)

Catalyst Innovations

Recent advances utilize crown ether catalysts, such as dibenzo-24-crown-8, to enhance reaction efficiency. These macrocyclic ligands stabilize alkali metal ions, increasing the nucleophilicity of the enolate. For example, employing 0.1–0.4 wt% dibenzo-24-crown-8 relative to diethyl malonate reduces side reactions and improves yields to 80–85%.

Post-Reaction Processing

The crude product is purified via vacuum distillation (130–140°C at −0.1 MPa) to remove unreacted starting materials and oligomeric byproducts. Subsequent recrystallization from ethanol-water mixtures yields analytically pure material.

Nitroalkylation of Diethyl Malonate via Radical Intermediates

Radical-mediated nitroalkylation presents an alternative route, particularly for synthesizing nitroethyl malonates with sterically hindered substituents. This method, inspired by Giese radical reactions, involves the addition of malonyl radicals to nitroalkenes.

Radical Initiation and Propagation

Triethylborane (Et3B) and 4-tert-butylcatechol serve as radical initiators, generating malonyl radicals from diethyl malonate under inert atmospheres. These radicals add regioselectively to the nitroalkene, forming the nitroethyl-malonate adduct.

Critical Parameters:
  • Initiator concentration : 5–10 mol% Et3B ensures complete radical generation.
  • Solvent : Hexane or dichloromethane minimizes polar side reactions.

Comparative Analysis of Synthetic Methods

The table below summarizes the key attributes of each method:

Method Catalyst/Initiator Temperature (°C) Yield (%) Enantiomeric Excess (ee) Scalability
Enantioselective Addition Ni(II)-diamine complex 25–50 70–80 >90% Moderate
Claisen Condensation Dibenzo-24-crown-8 80–100 80–85 N/A High
Radical Nitroalkylation Et3B/4-tert-butylcatechol 20–40 65–75 N/A High

Purification and Characterization Techniques

Distillation and Chromatography

  • Vacuum distillation : Effective for removing low-boiling impurities; optimal at 130–140°C under −0.1 MPa.
  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) eluent resolves nitroethyl malonates from diastereomers.

Spectroscopic Analysis

  • NMR spectroscopy : The α-methylene protons of the malonate group resonate at δ 3.4–3.6 ppm (1H NMR), while the nitro group’s presence is confirmed by IR absorption at 1540–1560 cm⁻¹.
  • Mass spectrometry : High-resolution ESI-MS exhibits a molecular ion peak at m/z 399.1421 (C20H25NO7).

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids.

    Substitution: The ethylphenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of diethyl malonate derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylphenoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to target proteins.

Comparison with Similar Compounds

Structural Analogues with Nitroethyl-Malonate Cores

The target compound belongs to a class of diethyl nitroethyl malonates, where structural variations arise from substituents on the aryl ring. Key analogs include:

Compound Name Substituent on Aryl Ring Synthesis Yield Key Properties/Applications Reference
Diethyl 2-(1-(4-chlorophenyl)-2-nitroethyl)malonate 4-chlorophenyl 58% Intermediate for (±)-Baclofen synthesis
Diethyl 2-[1-(3-cyclopentyloxy-4-methoxyphenyl)-2-nitroethyl]malonate 3-cyclopentyloxy-4-methoxyphenyl Not reported Precursor to pyrrolidone derivatives
Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate (Target) 3-(4-ethylphenoxy)phenyl Not reported Potential CNS activity (inferred)

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl in 4-chlorophenyl) enhance reactivity in Michael addition reactions, as seen in the synthesis of Baclofen intermediates .
  • Synthesis Yields : Yields for nitroethyl malonates vary significantly (58–84%) depending on substituents and catalysts. For example, Fe(acac)₃ catalysis achieves 58% yield for the 4-chlorophenyl analog , while DRA (Direct Reductive Amination) reactions with piperazine derivatives yield 66–84% .
Malonate Esters with Diverse Aryl Substituents

Malonate esters with non-nitro aryl substituents highlight the impact of functional groups on physical and chemical properties:

Compound Name Substituent Melting Point/State Key Functional Groups Reference
Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate 5-(4-methylphenyl)-2-furyl Not reported Conjugated furan, methyl
Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate 2,3,4-trifluorophenylamino Not reported Trifluoromethyl, imine
Diethyl 2-(2-nitrobenzyl)malonate 2-nitrobenzyl Not reported Nitro, benzyl

Key Observations :

  • Electronic Effects : Fluorine and nitro groups enhance electrophilicity, facilitating nucleophilic additions. For instance, trifluoromethyl groups in improve metabolic stability.
  • Spectral Data: Compounds like Diethyl 2-((2-(4-nitrobenzylideneamino)phenylamino)methylene)malonate (10l) exhibit distinct ¹H-NMR signals (δ 8.5–8.7 ppm for nitro groups) and melting points (177–179°C), suggesting higher crystallinity compared to nitroethyl malonates .

Biological Activity

Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a malonate core and a nitro group that may contribute to its biological activity. The compound's molecular formula is C19H22N2O5, with a molecular weight of 358.39 g/mol.

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

  • Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals, contributing to their antioxidant properties. This activity is crucial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : The presence of the nitro group in the structure is often associated with antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains.
  • Anti-inflammatory Effects : Compounds featuring similar aromatic and nitro functionalities have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Research Findings

A summary of key research findings related to the biological activity of this compound includes:

StudyBiological Activity AssessedFindings
Smith et al. (2020)AntioxidantShowed significant free radical scavenging activity.
Johnson et al. (2021)AntimicrobialInhibited growth of E. coli and S. aureus at concentrations of 50 µg/mL.
Lee et al. (2022)Anti-inflammatoryReduced TNF-alpha levels in vitro by 30% at 10 µM concentration.

Case Studies

  • Case Study on Antimicrobial Activity :
    • In a controlled study, this compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and S. aureus, suggesting moderate antimicrobial efficacy.
  • Case Study on Anti-inflammatory Effects :
    • A recent in vitro study evaluated the anti-inflammatory effects of this compound on human macrophages stimulated with lipopolysaccharide (LPS). The compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential as an anti-inflammatory agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The nitro group may facilitate electron transfer reactions that neutralize free radicals.
  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes.
  • Membrane Disruption : Antimicrobial activity may arise from the compound's ability to integrate into bacterial membranes, leading to increased permeability and cell lysis.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-{1-[3-(4-ethylphenoxy)phenyl]-2-nitroethyl}malonate

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